2-(morpholin-4-yl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
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Overview
Description
The compound 2-(morpholin-4-yl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is a complex organic molecule that belongs to the class of thiazolopyridazines This compound is characterized by its unique structure, which includes a quinoline moiety, a morpholine ring, and a thiophene group
Preparation Methods
The synthesis of 2-(morpholin-4-yl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the quinoline moiety: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the morpholine ring: This step involves the nucleophilic substitution of a suitable leaving group with morpholine.
Construction of the thiazolopyridazine core: This can be accomplished through cyclization reactions involving thioamides and hydrazines.
Final assembly: The final step involves coupling the quinoline, morpholine, and thiazolopyridazine fragments under appropriate conditions to yield the target compound.
Industrial production methods for this compound would require optimization of reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
2-(morpholin-4-yl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the thiophene group, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide).
Scientific Research Applications
2-(morpholin-4-yl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(morpholin-4-yl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
2-(morpholin-4-yl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one: can be compared with other similar compounds, such as:
Thiazolopyridazines: Compounds with a similar core structure but different substituents, which may exhibit different chemical and biological properties.
Quinoline derivatives: Compounds containing the quinoline moiety, which are known for their diverse pharmacological activities.
Morpholine-containing compounds: Molecules with a morpholine ring, which are used in various chemical and pharmaceutical applications.
The uniqueness of This compound
Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-morpholin-4-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S2/c30-19(28-9-3-6-16-5-1-2-7-17(16)28)15-29-23(31)21-22(20(26-29)18-8-4-14-33-18)34-24(25-21)27-10-12-32-13-11-27/h1-2,4-5,7-8,14H,3,6,9-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTKSHLSGBOYCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4=C(C(=N3)C5=CC=CS5)SC(=N4)N6CCOCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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